Diphenylacetonitrile

Description

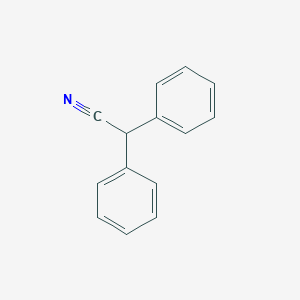

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBPTMCRLHKPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020539 | |

| Record name | Diphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream or white solid; [Alfa Aesar MSDS] | |

| Record name | Diphenylacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000102 [mmHg] | |

| Record name | Diphenylacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-29-3 | |

| Record name | Diphenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYLACETONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIPHENYLACETONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK4W106TKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenylacetonitrile CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of diphenylacetonitrile, a key intermediate in the pharmaceutical industry.

Chemical Identifiers and Properties

This compound, also known as benzhydryl cyanide, is a colorless to faint yellow crystalline solid.[1][2] It is soluble in organic solvents such as ethanol (B145695) and ether.[1] The compound is primarily utilized as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 86-29-3 | |

| Molecular Formula | C₁₄H₁₁N | |

| IUPAC Name | 2,2-diphenylacetonitrile | |

| InChI | InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |

| InChIKey | NEBPTMCRLHKPOB-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |

| PubChem CID | 6837 | |

| EC Number | 201-662-5 | |

| UNII | QK4W106TKU |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molar Mass | 193.24 g/mol | |

| Melting Point | 71–73 °C | |

| Boiling Point | 181 °C at 12 mmHg | |

| Appearance | Colorless to faint yellow crystalline solid | |

| Solubility | Soluble in ethanol and ether |

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

2.1. Synthesis via Bromination of Benzyl (B1604629) Cyanide and Friedel-Crafts Reaction

This method involves the bromination of benzyl cyanide to form α-bromo-α-phenylacetonitrile, which is then reacted with benzene (B151609) in a Friedel-Crafts alkylation.

Step A: α-Bromo-α-phenylacetonitrile

-

Materials:

-

Benzyl cyanide (117 g, 1 mole)

-

Bromine (176 g, 1.1 moles)

-

-

Procedure:

-

In a well-ventilated hood, equip a 500-ml three-necked flask with a sealed stirrer, an air condenser, a dropping funnel, and a thermometer.

-

Place the benzyl cyanide into the flask and heat to an internal temperature of 105–110 °C.

-

While stirring, add the bromine over a period of 1 hour, maintaining the temperature at 105–110 °C.

-

Continue heating and stirring for an additional 15 minutes after the addition is complete, by which time the evolution of hydrogen bromide gas should have nearly ceased.

-

The resulting solution of α-bromo-α-phenylacetonitrile in benzene is used directly in the next step.

-

Step B: this compound

-

Materials:

-

α-Bromo-α-phenylacetonitrile solution from Step A

-

Dry benzene (368 g, 4.7 moles)

-

Powdered anhydrous aluminum chloride (133.5 g, 1 mole)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Isopropyl alcohol

-

-

Procedure:

-

In a 2-liter three-necked flask equipped with a sealed stirrer, a dropping funnel, and a reflux condenser, place the dry benzene and powdered anhydrous aluminum chloride.

-

Heat the mixture to a vigorous reflux with stirring.

-

Add the α-bromo-α-phenylacetonitrile solution in small portions over 2 hours.

-

After the addition is complete, continue refluxing for an additional hour.

-

Cool the reaction mixture and pour it into a stirred mixture of 1 kg of crushed ice and 100 ml of concentrated hydrochloric acid.

-

Separate the benzene layer and extract the aqueous layer with two 250 ml portions of ether.

-

Combine the organic layers and wash successively with 500 ml of water, 250 ml of saturated sodium bicarbonate solution, and 500 ml of water.

-

Dry the organic layer over 100 g of anhydrous sodium sulfate.

-

Remove the solvents by heating on a steam bath, followed by vacuum distillation to remove the last traces of benzene.

-

Distill the residue under reduced pressure (122–125 °C at 1–2 mmHg). The product crystallizes as a yellow solid.

-

Recrystallize the solid from isopropyl alcohol to yield pure this compound.

-

2.2. Synthesis from Benzaldehyde Cyanohydrin

This method avoids the use of bromine, which is advantageous due to its hazardous nature.

-

Materials:

-

Mandelonitrile (B1675950) (benzaldehyde cyanohydrin) (133 g)

-

Benzene (600 g)

-

Concentrated sulfuric acid (98%, 50 g)

-

Water

-

-

Procedure:

-

In a reactor equipped with a stirrer, condenser, and thermometer, add the mandelonitrile and benzene.

-

Dropwise, add the concentrated sulfuric acid while maintaining the temperature below 45 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the reaction mixture for 1 hour at 40-45 °C.

-

Pour the reaction mixture into water and separate the layers.

-

Wash the organic layer with water and then dry it.

-

Remove the benzene by atmospheric distillation.

-

Distill the residue under reduced pressure to obtain the this compound product.

-

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several pharmaceuticals, particularly opioid analgesics. Its chemical structure allows for the introduction of various functional groups necessary for the biological activity of the final drug products.

Notable pharmaceuticals synthesized from this compound include:

-

Methadone: An opioid analgesic used in pain management and for the treatment of opioid addiction.

-

Loperamide: An opioid receptor agonist that is used to treat diarrhea.

-

Diphenoxylate: An opioid agonist used in combination with atropine (B194438) for the treatment of diarrhea.

-

Bezitramide: A potent opioid analgesic.

-

Doxapram: A respiratory stimulant.

Biological Activity and Signaling Pathways

There is no scientific evidence to suggest that this compound itself has any significant direct biological activity or that it is involved in specific signaling pathways. Its utility in drug development is as a chemical intermediate, providing a foundational molecular scaffold for the synthesis of more complex, biologically active molecules.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Spectra available for structural confirmation. | |

| ¹³C NMR | Spectra available for structural confirmation. | |

| IR Spectroscopy | Data available from FTIR and ATR-IR techniques. | |

| Mass Spectrometry | GC-MS data available for molecular weight and fragmentation pattern analysis. |

Visualization of Synthesis and Application Workflow

The following diagram illustrates the synthetic pathway to this compound and its subsequent role as a key intermediate in the synthesis of various classes of pharmaceuticals.

Caption: Workflow of this compound Synthesis and its Application as a Pharmaceutical Intermediate.

References

Unraveling the Core Mechanism of Action of Diphenylacetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylacetonitrile and its derivatives represent a versatile chemical scaffold with a range of biological activities. This technical guide delves into the primary mechanism of action for a significant class of these compounds: the uncoupling of mitochondrial oxidative phosphorylation. Emerging evidence also suggests potential interactions with other cellular targets, which will be briefly explored. This document provides a comprehensive overview of the established mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Introduction

The this compound core structure is a key pharmacophore found in a variety of bioactive molecules, including opioid analgesics, psychostimulants, and antidepressants. While the mechanisms of action for these larger, more complex drugs are often well-defined by their interaction with specific receptors or enzymes, the direct biological effects of simpler this compound derivatives are also of significant interest. A principal and potent activity identified for a subset of these derivatives, particularly the α-(phenylhydrazono)phenylacetonitrile series, is the uncoupling of mitochondrial oxidative phosphorylation. This guide will focus primarily on this mechanism, providing the foundational knowledge required for further research and development in this area.

Core Mechanism of Action: Mitochondrial Uncoupling

The predominant and most potent mechanism of action identified for a class of this compound derivatives is the uncoupling of oxidative phosphorylation in mitochondria.[1]

The Protonophore Shuttle Mechanism

This compound derivatives, particularly those with a phenylhydrazono substitution, act as protonophores. In essence, they function as lipid-soluble weak acids that shuttle protons across the inner mitochondrial membrane, dissipating the crucial proton gradient that is normally maintained by the electron transport chain.[2] This gradient, or proton-motive force, is the driving force for ATP synthesis by ATP synthase. By providing an alternative pathway for proton re-entry into the mitochondrial matrix, these compounds uncouple electron transport from ATP production. The energy that would have been used to generate ATP is instead released as heat.[3]

The general requirements for a compound to act as a potent protonophoric uncoupler include:

-

An acidic, dissociable proton.

-

A bulky, hydrophobic molecular structure to facilitate membrane traversal.[2]

-

A strong electron-withdrawing group to delocalize the negative charge of the anionic form, stabilizing it within the lipid bilayer.[2]

In the case of α-(phenylhydrazono)phenylacetonitrile derivatives, the hydrogen on the hydrazone nitrogen serves as the dissociable proton. The two phenyl rings provide the necessary lipophilicity, while the cyano group acts as a potent electron-withdrawing group, stabilizing the resulting anion.

Structure-Activity Relationship (SAR)

Systematic studies on substituted α-(phenylhydrazono)phenylacetonitrile derivatives have revealed key structural features that govern their uncoupling potency:

-

Steric Hindrance: Bulky substituents on the phenyl rings, particularly near the ionizable proton, significantly enhance activity. This steric congestion is thought to shield the anionic form within the mitochondrial membrane.

-

Electron-Withdrawing Groups: The cyano (-CN) group is crucial for high potency. Replacing it with other electron-withdrawing groups has been shown to dramatically decrease uncoupling activity.

-

Lipophilicity: Increased lipophilicity of the molecule generally leads to greater potency, as it enhances partitioning into the mitochondrial membrane.

Quantitative Data on Mitochondrial Uncoupling

The potency of mitochondrial uncouplers is typically quantified by their EC50 value, which is the concentration of the compound that elicits a 50% of the maximal stimulation of oxygen consumption in isolated mitochondria. While specific EC50 values for a wide range of this compound derivatives are dispersed throughout the literature, the α-(phenylhydrazono)phenylacetonitrile class includes some of the most potent uncouplers ever reported, with activities in the sub-nanomolar range.

For comparative purposes, the table below includes data for the well-characterized uncoupler SF 6847, which shares structural similarities with the α-(phenylhydrazono)phenylacetonitrile class, and other relevant compounds.

| Compound | Class | EC50 (Stimulation of Respiration) | Cell/Tissue Type | Reference |

| SF 6847 | Benzylidenemalononitrile | ~2 nM | Rat Liver Mitochondria | |

| Niclosamide | Salicylanilide | 0.04 µM | Mouse Liver Mitochondria | |

| BAM15 | Phenylhydrazone | 340 nM | Rat L6 Myoblasts | |

| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Phenylhydrazone | Varies (nM to low µM range) | Various | |

| Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) | Phenylhydrazone | Varies (nM to low µM range) | Various |

Note: The exact EC50 values can vary depending on the experimental conditions, such as the substrate used and the source of the mitochondria.

Experimental Protocols for Assessing Mitochondrial Uncoupling

The primary method for quantifying the activity of mitochondrial uncouplers is by measuring the rate of oxygen consumption in isolated mitochondria or intact cells.

Isolation of Mitochondria

A detailed protocol for isolating mitochondria from rat liver is provided as a representative example.

Materials:

-

Mitochondria Isolation Buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Excise the liver and place it in ice-cold isolation buffer.

-

Mince the tissue thoroughly with scissors.

-

Homogenize the minced tissue using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g for 5 minutes at 4°C) to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 9,000 x g for 5 minutes at 4°C) to pellet the mitochondria.

-

Discard the supernatant and wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a suitable respiration buffer for immediate use.

Measurement of Oxygen Consumption

The rate of oxygen consumption can be measured using a Clark-type oxygen electrode or a high-throughput platform like the Seahorse XF Analyzer.

Materials:

-

Clark-type oxygen electrode or Seahorse XF Analyzer

-

Respiration buffer (e.g., containing KCl, KH2PO4, HEPES, and EGTA)

-

Respiratory substrates (e.g., succinate, glutamate/malate)

-

Oligomycin (B223565) (ATP synthase inhibitor)

-

This compound derivative stock solution

-

FCCP or other potent uncoupler for determining maximal respiration

Procedure (Clark-type electrode):

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add a known amount of isolated mitochondria to the chamber.

-

Add a respiratory substrate (e.g., 5 mM succinate) and an ATP synthase inhibitor (e.g., 2 µM oligomycin A) to induce a state of maximal proton gradient (State 4 respiration).

-

Record the basal rate of oxygen consumption.

-

Perform a stepwise titration of the this compound derivative, allowing the respiration rate to stabilize after each addition.

-

Record the stimulated rate of oxygen consumption at each concentration.

-

At the end of the experiment, add a concentration of a potent uncoupler like FCCP that is known to elicit maximal respiration to determine the maximal capacity of the electron transport chain.

-

Plot the stimulation of the oxygen consumption rate against the concentration of the this compound derivative to determine the EC50 value.

Other Potential Mechanisms of Action

While mitochondrial uncoupling is the most well-documented direct mechanism of action for certain this compound derivatives, the core scaffold's presence in neurologically active drugs suggests the potential for other biological targets.

Neurological Context

The lipophilic nature of this compound derivatives allows them to cross the blood-brain barrier, a prerequisite for central nervous system activity. It has been proposed that the accumulation of lipophilic compounds in neural tissues could contribute to neurological disorders.

Potential for Receptor Modulation and Enzyme Inhibition

The this compound scaffold is found in compounds that are known to interact with various receptors and enzymes. However, direct evidence for simpler this compound derivatives acting as potent and selective modulators of these targets is currently limited.

-

NMDA Receptor Antagonism: Some more complex molecules containing moieties structurally related to this compound have been investigated as NMDA receptor antagonists. However, this is not considered a primary mechanism for the simpler derivatives.

-

Monoamine Oxidase (MAO) Inhibition: Similarly, while various heterocyclic compounds are known MAO inhibitors, there is no strong evidence to suggest that this compound derivatives are potent inhibitors of this enzyme family.

Further research is required to definitively establish whether these or other mechanisms contribute significantly to the biological activity profile of this compound derivatives.

Conclusion

The primary and most potent mechanism of action for a significant class of this compound derivatives, the α-(phenylhydrazono)phenylacetonitriles, is the uncoupling of mitochondrial oxidative phosphorylation via a protonophore shuttle mechanism. The key structural determinants for this activity are well-understood, and robust experimental protocols are available to quantify this effect. While the presence of the this compound scaffold in various neuroactive compounds suggests the potential for other biological targets, mitochondrial uncoupling remains the most thoroughly substantiated direct mechanism of action for this class of derivatives. This guide provides a foundational understanding for researchers and drug development professionals working with these versatile compounds.

References

- 1. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Diphenylacetonitrile in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of diphenylacetonitrile, a key intermediate in the pharmaceutical and chemical industries. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow from synthesis to application.

Introduction to this compound

This compound, also known as benzhydryl cyanide, is a white to off-white crystalline solid with the chemical formula C₁₄H₁₁N. Its molecular structure, featuring two phenyl rings attached to a carbon atom bearing a nitrile group, plays a significant role in its chemical properties and solubility profile. This compound is a critical building block in the synthesis of a variety of pharmaceuticals, including methadone, and is also utilized in the production of agrochemicals and dyes.[1][2][3][4] An understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

Solubility Profile of this compound

| Solvent | Qualitative Solubility | Notes |

| Methanol | Soluble[3] | A 20% solution in a chloroform-methanol mixture has been reported. |

| Ethanol | Soluble | - |

| Diethyl Ether | Soluble | - |

| Chloroform | Soluble | A 20% solution in a chloroform-methanol mixture has been reported. |

| Acetone | Soluble | - |

| Toluene | Soluble | - |

| Benzene | Soluble | - |

| Water | Insoluble | One source reports a solubility of 270 mg/L. |

Experimental Protocol for Solubility Determination

For researchers seeking to establish precise quantitative solubility data for this compound in specific solvent systems, the following general experimental protocol for a solid organic compound can be employed. This method is based on the principle of creating a saturated solution at a controlled temperature and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Sample Preparation for Analysis:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC). Record the dilution factor accurately.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known this compound concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Application Workflow: From Synthesis to Pharmaceutical Intermediate

This compound's primary role in the pharmaceutical industry is as a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs). The following diagram illustrates a generalized workflow from the synthesis of this compound to its application.

This workflow begins with the chemical synthesis of this compound from precursor materials, followed by purification steps to achieve the desired purity. The resulting this compound then serves as a key starting material in the synthesis of various APIs. Subsequent formulation processes incorporate the API into a final medicinal product.

Conclusion

This compound exhibits favorable solubility in a range of common organic solvents, a property that is fundamental to its utility in chemical synthesis. While precise quantitative solubility data remains a gap in the readily available literature, the qualitative information and the experimental protocol provided in this guide offer a solid foundation for researchers and drug development professionals. The outlined workflow highlights the critical position of this compound in the pharmaceutical value chain. Further research to quantify its solubility across various temperatures and in a broader array of solvents would be a valuable contribution to the field.

References

Spectroscopic Data for the Identification of Diphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification of diphenylacetonitrile. The information herein is curated to support researchers and professionals in the fields of synthetic chemistry, drug discovery, and materials science. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and provides a visual representation of the general analytical workflow.

Spectroscopic Data Summary

The following tables summarize the critical spectroscopic data for this compound, providing a fingerprint for its identification.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.45 | m | 10H | Aromatic protons |

| 5.15 | s | 1H | Methine proton (-CH) |

| Solvent: CDCl₃, Reference: TMS[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 136.5 | Quaternary aromatic carbons |

| 129.2 | Aromatic CH |

| 128.9 | Aromatic CH |

| 127.8 | Aromatic CH |

| 118.5 | Nitrile carbon (-CN) |

| 42.0 | Methine carbon (-CH) |

| Solvent: CDCl₃[1] |

Table 3: Infrared (IR) Spectroscopic Data for this compound [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3060 - 3030 | Aromatic C-H stretch |

| 2245 | Nitrile (-C≡N) stretch |

| 1600, 1495, 1450 | Aromatic C=C stretch |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 193 | [M]⁺ (Molecular ion) |

| 165 | [M - HCN]⁺ |

| 116 | [C₉H₈]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative of standard analytical practices for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of solid this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Tetramethylsilane (TMS) is added as an internal standard (0.03% v/v).

-

The resulting solution is transferred into a clean, dry 5 mm NMR tube.

-

The NMR tube is capped and inverted several times to ensure a homogeneous solution.

Data Acquisition:

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

A standard single-pulse sequence is used.

-

The spectral width is set to an appropriate range to cover all proton signals (e.g., 16 ppm).

-

A 30-degree pulse width is employed with a relaxation delay of 1.0 second.

-

A suitable number of scans (e.g., 16) are accumulated to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is utilized.

-

The spectral width is set to encompass all carbon signals (e.g., 240 ppm).

-

A 30-degree pulse width is used with a relaxation delay of 2.0 seconds.

-

A larger number of scans (e.g., 1024) are accumulated due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

-

Instrumentation: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Procedure:

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

-

The sample (KBr pellet or thin film on a salt plate) is placed in the sample holder.

-

The sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Sample Preparation:

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source, a dilute solution of this compound is prepared.

-

Approximately 1 mg of the solid sample is dissolved in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

This stock solution is then serially diluted to a final concentration in the range of 1-100 µg/mL.

Data Acquisition:

-

Instrumentation: Mass spectra are typically acquired using a GC-MS system equipped with an EI source.

-

Gas Chromatography (GC) Conditions (for sample introduction):

-

GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 280 °C).

-

Injection Volume: 1 µL is injected, typically in splitless mode for dilute samples.

-

Oven Temperature Program: An initial temperature of around 150 °C is held for 1 minute, followed by a temperature ramp of 15 °C/min up to 300 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: Maintained at a consistent temperature, for instance, 230 °C.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular ion and expected fragments (e.g., m/z 40-300).

-

Workflow for Compound Identification

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of Diphenylacetonitrile: Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Diphenylacetonitrile, a crucial intermediate in the synthesis of various pharmaceuticals and organic compounds, can be prepared through several distinct synthetic pathways. This technical guide provides a comprehensive overview of the core synthetic routes, detailing the key starting materials, experimental protocols, and quantitative data to aid researchers in selecting and optimizing the most suitable method for their applications.

Synthesis from Benzyl (B1604629) Cyanide via Friedel-Crafts Alkylation

This classical and widely referenced method involves a two-step process: the bromination of benzyl cyanide followed by a Friedel-Crafts alkylation of benzene (B151609).

Key Starting Materials:

-

Benzyl Cyanide

-

Bromine

-

Benzene

-

Aluminum Chloride (Anhydrous)

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) | Reference |

| Step A: α-Bromo-α-phenylacetonitrile Synthesis | |||||

| Benzyl Cyanide | 117.15 | 1.0 | 117 g | - | [1][2] |

| Bromine | 159.81 | 1.1 | 176 g | - | [1][2] |

| Step B: this compound Synthesis | |||||

| α-Bromo-α-phenylacetonitrile | 196.06 | 1.0 | (from Step A) | - | [1] |

| Benzene | 78.11 | 4.7 | 368 g | - | |

| Anhydrous Aluminum Chloride | 133.34 | 1.0 | 133.5 g | - | |

| This compound | 193.25 | - | - | 50-80 |

Experimental Protocol:

A. α-Bromo-α-phenylacetonitrile Synthesis

-

In a well-ventilated hood, equip a dry 500-mL three-necked round-bottom flask with a sealed stirrer, an air condenser, and a dropping funnel with a thermometer.

-

Charge the flask with 117 g (1 mole) of benzyl cyanide.

-

Heat the flask in a bath to an internal temperature of 105–110°C.

-

With vigorous stirring, add 176 g (1.1 moles) of bromine through the dropping funnel over 1 hour, maintaining the temperature at 105–110°C.

-

Continue heating and stirring for an additional 15 minutes after the addition is complete, by which time the evolution of hydrogen bromide gas should have nearly ceased.

-

Purge the apparatus with dry nitrogen for 30 minutes.

-

The resulting hot mixture of α-bromo-α-phenylacetonitrile is used directly in the next step.

B. This compound Synthesis

-

Set up a dry 2-L three-necked round-bottom flask with a sealed stirrer, a 500-mL dropping funnel, and a reflux condenser.

-

Add 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride to the flask.

-

Heat the mixture to a vigorous reflux on a steam bath with stirring.

-

Add the α-bromo-α-phenylacetonitrile solution (from Step A, rinsed with 100 g of dry benzene) dropwise to the boiling benzene mixture over 2 hours. The reaction is vigorous.

-

After the addition is complete, continue refluxing for one more hour.

-

Cool the reaction mixture and pour it into a stirred mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.

-

Separate the benzene layer and extract the aqueous layer with ether.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvents by distillation, and distill the residue under reduced pressure to obtain this compound.

-

Recrystallize the product from isopropyl alcohol to yield pure white crystals (mp 74–75°C).

Reaction Pathway:

Caption: Synthesis of this compound from Benzyl Cyanide.

Synthesis from Benzaldehyde (B42025) and Cyanide Sources

This approach involves the in-situ or stepwise formation of mandelonitrile (B1675950) (benzaldehyde cyanohydrin), followed by its reaction with benzene.

Key Starting Materials:

-

Benzaldehyde

-

Hydrogen Cyanide or Mandelonitrile

-

Benzene

-

Boron Trifluoride or Concentrated Sulfuric Acid

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Moles/Equivalents | Mass/Volume | Yield (%) | Reference |

| Method A: Using Hydrogen Cyanide and Boron Trifluoride | |||||

| Benzaldehyde | 106.12 | 1.0 eq | 3.82 kg | - | |

| Hydrogen Cyanide | 27.03 | 1.1 eq | 1.07 kg | - | |

| Benzene | 78.11 | several eq | - | - | |

| Boron Trifluoride | 67.81 | 1.5 eq | 3.15 kg | >80 | |

| Method B: Using Mandelonitrile and Sulfuric Acid | |||||

| Mandelonitrile | 133.15 | - | 133 g | - | |

| Benzene | 78.11 | - | 600 g | - | |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | 50 g | 78 |

Experimental Protocol:

Method A: One-Pot Synthesis with Hydrogen Cyanide and Boron Trifluoride

-

Mix approximately equivalent amounts of benzaldehyde and hydrogen cyanide with one to two equivalents of benzene.

-

Cool the mixture to about 0°C.

-

Introduce about one equivalent of boron trifluoride into the cooled and stirred mixture.

-

After the reaction, treat the mixture with water to dissolve the boron trifluoride.

-

Separate the benzene phase containing the this compound.

-

Evaporate the benzene to recover the product.

-

The crude product can be purified by recrystallization from a mixture of ethanol (B145695) and extraction naphtha to yield upwards of 80%.

Method B: Synthesis from Mandelonitrile with Sulfuric Acid

-

In a four-necked flask equipped with a stirrer, condenser, and thermometer, add 133 g of mandelonitrile and 600 g of benzene.

-

Dropwise, add 50 g of 98% concentrated sulfuric acid over 30 minutes, maintaining the temperature at 40-45°C.

-

After the addition is complete, stir the mixture at 40-45°C for 1 hour until the mandelonitrile has completely reacted.

-

Pour the reaction mixture into 800 g of water and separate the layers.

-

Wash the organic layer with water, dry it, and recover the benzene by atmospheric distillation.

-

Distill the residue under reduced pressure to obtain 150.5 g of this compound (99.2% content), corresponding to a 78% yield.

Reaction Pathway:

Caption: Synthesis of this compound from Benzaldehyde.

Synthesis from Diphenylacetic Acid Derivatives

This route utilizes derivatives of diphenylacetic acid, primarily diphenylacetamide, which is dehydrated to form the nitrile.

Key Starting Materials:

-

Diphenylacetamide

-

Phosphorus Pentoxide or Phosphorous Oxychloride

Quantitative Data:

This method is often cited, but detailed recent quantitative data and protocols are less common in the provided search results. It is described as a viable route.

Experimental Protocol:

A general protocol involves heating diphenylacetamide with a dehydrating agent like phosphorus pentoxide or phosphorous oxychloride, followed by purification of the resulting this compound.

Reaction Pathway:

Caption: Dehydration of Diphenylacetamide to this compound.

Alternative Synthetic Routes

From Bromodiphenylmethane (B105614) and Sodium Cyanide

An alternative synthesis involves the nucleophilic substitution of bromide in bromodiphenylmethane with a cyanide ion.

-

Starting Materials: Bromodiphenylmethane, Sodium Cyanide

-

Reaction: (C₆H₅)₂CHBr + NaCN → (C₆H₅)₂CHCN + NaBr

-

This reaction is often facilitated by phase transfer catalysis.

From Phenylacetonitrile (B145931) and Benzyl Alcohol

This method involves an alpha-aryl substitution reaction catalyzed by a strong base.

-

Starting Materials: Phenylacetonitrile, Benzyl Alcohol, Sodium Alkoxide (e.g., Sodium Methoxide)

-

Yield: A high yield of 90% has been reported.

-

Protocol Outline: Phenylacetonitrile and benzyl alcohol are reacted in the presence of sodium alkoxide under heating.

Conclusion

The synthesis of this compound can be achieved through various pathways, each with its own set of advantages and challenges regarding starting material availability, cost, reaction conditions, and yield. The Friedel-Crafts alkylation of benzene with α-bromo-α-phenylacetonitrile and the condensation of mandelonitrile with benzene represent two of the most well-documented and effective methods. Newer approaches, such as the base-catalyzed reaction of phenylacetonitrile with benzyl alcohol, offer high yields and potentially milder conditions. The selection of a particular synthetic route will depend on the specific requirements of the research or production context, including scale, purity requirements, and safety considerations. This guide provides the foundational information necessary for making an informed decision and for the successful synthesis of this important chemical intermediate.

References

The Ascendant Trajectory of Diphenylacetonitrile Derivatives: A Technical Guide to Their Therapeutic and Material Science Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The diphenylacetonitrile scaffold has emerged as a privileged structure in medicinal chemistry and materials science, demonstrating a remarkable versatility that has led to the development of novel derivatives with potent biological activities and unique photophysical properties. This technical guide provides an in-depth exploration of the burgeoning potential of these compounds, with a particular focus on their applications as anticancer and antiviral agents, and as luminogens with aggregation-induced emission (AIE) characteristics. Detailed experimental protocols for the synthesis and evaluation of these derivatives are provided, alongside a comprehensive summary of their quantitative data to facilitate comparative analysis. Furthermore, this guide employs visual diagrams to elucidate key signaling pathways and experimental workflows, offering a clear and concise overview for researchers and developers in the field.

Introduction

This compound, a simple yet elegant molecule, has a rich history as a versatile building block in organic synthesis.[1] Its derivatives have found applications in a wide array of fields, from pharmaceuticals to materials science.[2][3] The inherent structural features of the this compound core, including its aromatic rings and the nitrile group, provide a foundation for the design of molecules with tailored biological and physical properties.

Recent advancements have seen the development of novel this compound derivatives with significant potential in several key areas:

-

Anticancer Therapeutics: A prominent area of investigation is the development of this compound derivatives as potent anticancer agents. Notably, 2-phenylacrylonitrile (B1297842) derivatives have shown significant efficacy as tubulin polymerization inhibitors, a validated target in cancer therapy.[4][5]

-

Antiviral Agents: The structural motif of this compound is being explored for the development of new antiviral compounds. While specific derivatives with potent activity are still emerging, established antiviral screening protocols are readily applicable to this chemical class.

-

Materials Science: In the realm of materials science, diphenylacrylonitrile derivatives are gaining attention as aggregation-induced emission luminogens (AIEgens). These molecules are weakly emissive in solution but become highly fluorescent in the aggregated state, opening up applications in sensing, imaging, and optoelectronics.

This guide will delve into the specifics of these applications, providing the necessary technical details for researchers to engage with and contribute to this exciting field.

Anticancer Applications: Tubulin Polymerization Inhibitors

A significant focus of research into this compound derivatives has been their potential as anticancer agents. A particularly promising class of these compounds are 2-phenylacrylonitrile derivatives, which have been identified as potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis in cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of novel 2-phenylacrylonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound ID | Target Cancer Cell Line | IC50 (nM) | Reference |

| 1g2a | HCT116 (Colon Cancer) | 5.9 | |

| BEL-7402 (Liver Cancer) | 7.8 | ||

| Taxol (Control) | HCT116 (Colon Cancer) | >1000 | |

| BEL-7402 (Liver Cancer) | >1000 |

Signaling Pathway: Tubulin Inhibition and Apoptosis

The primary mechanism of action for these anticancer 2-phenylacrylonitrile derivatives is the inhibition of tubulin polymerization. This disruption of microtubule formation and function leads to a cascade of downstream events, culminating in programmed cell death (apoptosis).

Caption: Tubulin inhibition by this compound derivatives.

Experimental Protocols

A general and efficient method for the synthesis of 2-phenylacrylonitrile derivatives is the Knoevenagel condensation.

Protocol:

-

Dissolve the substituted benzaldehyde (B42025) (1 equivalent) and malononitrile (B47326) (1 equivalent) in ethanol (B145695) in a round-bottom flask.

-

Add a catalytic amount of a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.

-

Assay Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., nocodazole (B1683961) for inhibition) and a negative control (vehicle).

-

Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.

Antiviral Applications: A Frontier for Exploration

While the this compound scaffold is a component of some approved drugs with diverse therapeutic actions, dedicated research into novel derivatives specifically as antiviral agents is an emerging area. The structural features of these compounds make them attractive candidates for targeting various stages of the viral life cycle. General screening protocols are available to assess the potential of new this compound derivatives against a range of viruses.

Experimental Protocols for Antiviral Screening

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Protocol:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 (50% effective concentration) value.

This assay measures the ability of a compound to protect cells from the destructive effects (cytopathic effects) of a virus.

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Infection and Treatment: Simultaneously infect the cells with the virus and treat them with serial dilutions of the test compound.

-

Incubation: Incubate the plate until CPE is observed in the virus-infected, untreated control wells.

-

Viability Assessment: Assess cell viability using a method such as the MTT assay (as described in section 2.3.2).

-

Data Analysis: Determine the concentration of the compound that protects 50% of the cells from virus-induced death (EC50).

Materials Science: Aggregation-Induced Emission (AIE)

Diphenylacrylonitrile derivatives have recently been identified as promising candidates for the development of materials with aggregation-induced emission (AIE) properties. Unlike traditional fluorescent molecules that suffer from aggregation-caused quenching (ACQ), AIEgens exhibit enhanced fluorescence in the aggregated state or in solid form. This unique characteristic is attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which suppresses non-radiative decay pathways.

Quantitative Data: Photophysical Properties of AIE-active Derivatives

The photophysical properties of several diphenylacrylonitrile-based AIEgens have been characterized, demonstrating their potential for various applications.

| Compound ID | Emission Max (λem, nm) | Quantum Yield (ΦF, %) | Reference |

| BP2TPAN | 540 (crystal), 580 (ground) | 74.3 (crystal), 8.4 (ground) | |

| PyDPACN-N | 439 | Not Reported | |

| PyDPACN-TCF | 635 | Not Reported |

Experimental Workflow: Synthesis and Characterization of AIEgens

The development of novel AIE-active diphenylacrylonitrile derivatives follows a systematic workflow from synthesis to characterization.

Caption: Workflow for AIEgen synthesis and characterization.

Conclusion and Future Outlook

The derivatives of this compound represent a highly versatile and promising class of compounds with significant potential in both therapeutic and materials science domains. The demonstrated efficacy of 2-phenylacrylonitrile derivatives as tubulin polymerization inhibitors highlights a clear path for the development of novel anticancer agents. While the exploration of their antiviral properties is in its nascent stages, the established screening methodologies provide a robust framework for future investigations. Furthermore, the emergence of diphenylacrylonitrile-based AIEgens opens up exciting avenues for the creation of advanced functional materials.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize anticancer and antiviral activity.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways affected by these derivatives.

-

In Vivo Efficacy and Toxicity: Preclinical evaluation of the most promising compounds in animal models.

-

Broadening the Scope of AIEgens: Designing and synthesizing new diphenylacrylonitrile-based AIEgens with tailored photophysical properties for specific applications in bioimaging and optoelectronics.

The continued exploration of this chemical space is poised to yield significant advancements in medicine and technology. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

- 1. A novel triphenylacrylonitrile based AIEgen for high contrast mechanchromism and bicolor electroluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The preparation of novel AIE fluorescent microspheres by dispersion polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.akdeniz.edu.tr [abis-files.akdeniz.edu.tr]

- 4. A novel triphenylacrylonitrile based AIEgen for high contrast mechanchromism and bicolor electroluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-herpes simplex virus activities and mechanisms of marine derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Evolution of Diphenylacetonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of synthetic methodologies for producing diphenylacetonitrile, a key intermediate in the pharmaceutical industry. The document provides a comparative analysis of various synthetic routes, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate a comprehensive understanding of each method's principles and practical execution.

The Classical Approach: Hoch's Synthesis via Friedel-Crafts Alkylation

The earliest widely adopted method for synthesizing this compound is a two-step process originating from the work of Hoch. This classical synthesis begins with the bromination of benzyl (B1604629) cyanide to form α-bromo-α-phenylacetonitrile, which is a potent lachrymator. This intermediate is then subjected to a Friedel-Crafts alkylation with benzene (B151609), using a Lewis acid catalyst such as anhydrous aluminum chloride, to yield the final product.[1][2]

Experimental Protocol: Hoch's Synthesis

Part A: α-Bromo-α-phenylacetonitrile [1]

-

In a well-ventilated fume hood, a 500-mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

The flask is charged with 117 g (1 mole) of benzyl cyanide.

-

The flask is heated in a water bath to an internal temperature of 105–110°C.

-

With vigorous stirring, 176 g (1.1 moles) of bromine is added dropwise over a period of 1 hour, maintaining the temperature at 105–110°C.

-

After the addition is complete, the mixture is stirred for an additional 15 minutes at the same temperature until the evolution of hydrogen bromide gas ceases.

-

The hot reaction mixture is then transferred to a dropping funnel for immediate use in the next step.

Part B: this compound [1]

-

A 2-L three-necked round-bottom flask is equipped with a mechanical stirrer, the dropping funnel containing the α-bromo-α-phenylacetonitrile solution, and a reflux condenser.

-

The flask is charged with 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.

-

The mixture is heated to a vigorous reflux with stirring.

-

The α-bromo-α-phenylacetonitrile solution is added dropwise to the refluxing mixture over 2 hours.

-

After the addition, the reaction mixture is refluxed for an additional hour.

-

The mixture is cooled and poured into a stirred mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.

-

The benzene layer is separated, and the aqueous layer is extracted twice with 250 mL portions of ether.

-

The combined organic layers are washed successively with 500 mL of water, 250 mL of saturated sodium bicarbonate solution, and 500 mL of water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvents are removed by distillation, and the residue is distilled under reduced pressure to yield this compound. The product is then recrystallized from isopropyl alcohol.

Logical Workflow for Hoch's Synthesis

References

Methodological & Application

Application Notes and Protocols: The Role of Diphenylacetonitrile in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylacetonitrile (DPAN) is a versatile and crucial chemical intermediate in the pharmaceutical industry.[1] Its unique structural features, particularly the presence of two phenyl groups and a nitrile moiety, make it a valuable precursor for the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, focusing on the production of Methadone, Loperamide, Diphenoxylate, and Doxapram.

Synthesis of Pharmaceutical Intermediates from this compound

This compound serves as a common starting point for the synthesis of various pharmaceuticals. The following sections detail the synthetic pathways and experimental protocols for producing key intermediates for several important drugs.

Methadone Synthesis

Methadone is a synthetic opioid analgesic widely used for pain management and in the treatment of opioid addiction.[2][3] The synthesis of Methadone from this compound involves a key alkylation step followed by a Grignard reaction and hydrolysis.

Synthesis Pathway:

The synthesis begins with the alkylation of this compound with 1-dimethylamino-2-chloropropane. This reaction typically yields a mixture of the desired intermediate, 2,2-diphenyl-4-dimethylaminovaleronitrile (Methadone nitrile), and its isomer, 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone nitrile).[1][4] The ratio of these isomers is influenced by the reaction conditions. The desired Methadone nitrile is then reacted with ethylmagnesium bromide, followed by hydrolysis to yield Methadone.

Experimental Workflow for Methadone Synthesis

Caption: Synthetic workflow for Methadone from this compound.

Quantitative Data for Methadone Synthesis:

| Step | Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |

| Alkylation | This compound | 1-dimethylamino-2-chloropropane | Sodium Hydroxide (B78521) | DMF | 50 | 1.5 | 2,2-diphenyl-4-dimethylaminovaleronitrile | 58.4 (isomer mixture) | - | |

| Alkylation | This compound | 1-dimethylamino-2-chloropropane | Sodium Hydroxide | DMSO | 50 | 1.5 | 2,2-diphenyl-4-dimethylaminovaleronitrile | 60.6 (isomer mixture) | - | |

| Alkylation | This compound | 1-dimethylamino-2-chloropropane hydrochloride | Sodium Hydroxide | None | 100 (steam bath) | 6-7 | Mixture of nitriles | - | - | |

| Hydrolysis | Methadone Nitrile Grignard Complex | - | 2N H2SO4 | Toluene (B28343) | Boiling water bath | 0.5 | Methadone Sulfate | - | - | |

| Overall | This compound | - | - | - | - | - | Methadone | 85.7 (from nitrile) | - |

Experimental Protocol: Synthesis of 2,2-Diphenyl-4-dimethylaminovaleronitrile

-

Prepare a suspension of finely ground sodium hydroxide (1.36 g, 0.034 mol) in 10 mL of dried dimethylformamide (DMF).

-

Add a solution of this compound (6.0 g, 0.031 mol) in 8 mL of DMF to the suspension at room temperature.

-

After stirring the mixture for 15 minutes, add 1-dimethylamino-2-chloropropane (4.1 g, 0.034 mol).

-

Heat the reaction mixture with stirring to approximately 50°C for 1.5 hours.

-

After cooling, dilute the reaction mixture with an equal volume of water.

-

Extract the resulting suspension with two 350 mL portions of benzene (B151609).

-

Combine the benzene extracts, wash with water and saturated sodium chloride solution, and then dry.

-

Remove the solvent to yield the crude product containing a mixture of 2,2-diphenyl-4-dimethylaminovaleronitrile and 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile.

-

The desired isomer can be purified by recrystallization from hexane.

Loperamide and Diphenoxylate Synthesis

Loperamide and Diphenoxylate are anti-diarrheal agents that act on opioid receptors in the gut. Their synthesis involves the alkylation of this compound with a dihaloalkane to form a key intermediate, 4-bromo-2,2-diphenylbutanenitrile. This intermediate is then reacted with the appropriate piperidine (B6355638) derivative.

Synthesis Pathway:

The synthesis starts with the alkylation of this compound with 1,2-dibromoethane (B42909) to produce 4-bromo-2,2-diphenylbutanenitrile. This intermediate is then used to alkylate the respective piperidine derivatives to yield the precursors for Loperamide and Diphenoxylate.

Experimental Workflow for Loperamide/Diphenoxylate Intermediate Synthesis

Caption: Synthesis of Loperamide and Diphenoxylate intermediates.

Quantitative Data for Loperamide and Diphenoxylate Intermediate Synthesis:

| Step | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Alkylation | This compound | Ethylene (B1197577) Dibromide | Sodium Hydroxide / Benzalkonium Bromide | - | 90-98 | 4-6 | 4-Bromo-2,2-diphenylbutanenitrile | - | |

| Coupling | 4-Bromo-2,2-diphenylbutanenitrile | 4-(4-Chlorophenyl)-4-hydroxypiperidine | DIPEA | Acetonitrile | 70 | 30 | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | 66 | |

| Coupling | 2,2-diphenyl-4-bromobutyronitrile | Ethyl 4-phenylisonipecotate | - | Aqueous DMF | Reflux | - | Diphenoxylate | Increased yield |

Experimental Protocol: Synthesis of 4-Bromo-2,2-diphenylbutanenitrile

-

In a reaction vessel, add ethylene dibromide.

-

While stirring, add this compound and benzalkonium bromide.

-

Slowly add a 60% aqueous solution of sodium hydroxide, maintaining the internal temperature below 90°C.

-

After the addition of the base, continue stirring for 45-90 minutes without external cooling.

-

Slowly heat the mixture to 90-98°C and maintain this temperature for 4-6 hours.

-

After the reaction, cool the mixture to below 70°C and add water with continuous stirring to induce crystallization.

-

Cool the mixture to below 30°C and let it stand for at least 4 hours.

-

Filter the crystals and wash with water until neutral.

-

Dry the product to obtain 4-bromo-2,2-diphenylbutanenitrile.

Doxapram Synthesis

Doxapram is a respiratory stimulant. Its synthesis involves a multi-step process where a derivative of this compound is a key intermediate.

Synthesis Pathway:

A key intermediate in the synthesis of Doxapram is 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile. This intermediate is synthesized by the alkylation of this compound with 1-ethyl-3-chloropyrrolidine. Subsequent hydrolysis and cyclization steps lead to the formation of Doxapram.

Experimental Workflow for Doxapram Synthesis

Caption: Synthetic workflow for Doxapram from this compound.

Quantitative Data for Doxapram Synthesis:

Experimental Protocol: Synthesis of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile

-

In a suitable reactor, prepare a solution of this compound in an appropriate anhydrous solvent (e.g., toluene or benzene).

-

Under an inert atmosphere (e.g., nitrogen), add sodium amide in portions at a controlled temperature.

-

After the formation of the this compound anion is complete, add 1-ethyl-3-chloropyrrolidine dropwise, maintaining the reaction temperature.

-

After the addition is complete, continue stirring the reaction mixture at an elevated temperature for a specified period to ensure complete reaction.

-

Cool the reaction mixture and quench with water or a dilute acid solution.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization or column chromatography to yield 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile.

Signaling Pathways and Mechanisms of Action

The pharmaceutical agents derived from this compound exert their therapeutic effects through various signaling pathways.

Methadone, Loperamide, and Diphenoxylate: Opioid Receptor Modulation

Methadone, Loperamide, and Diphenoxylate are all agonists of opioid receptors.

-

Methadone is a potent agonist at the µ-opioid receptor and also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. Its action on µ-opioid receptors is responsible for its analgesic effects and its ability to mitigate opioid withdrawal symptoms. The NMDA receptor antagonism is thought to contribute to its efficacy in treating neuropathic pain and reducing opioid tolerance.

-

Loperamide and Diphenoxylate primarily act on µ-opioid receptors in the myenteric plexus of the large intestine. This activation inhibits the release of acetylcholine (B1216132) and prostaglandins, leading to decreased peristalsis and increased intestinal transit time, which allows for greater absorption of water and electrolytes from the fecal matter.

Opioid Receptor Signaling Pathway

References

Application of Diphenylacetonitrile Derivatives in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of diphenylacetonitrile derivatives in polymer chemistry. While this compound itself is not commonly used directly as a monomer, initiator, or chain transfer agent, its derivatives, particularly those with vinyl functionalities, are valuable precursors for synthesizing polymers with unique optical properties, such as Aggregation-Induced Emission (AIE). These materials have significant potential in the development of advanced sensors, imaging agents, and smart materials.

Application as a Comonomer for Polymers with Aggregation-Induced Emission (AIE)

This compound derivatives can be functionalized with polymerizable groups, such as vinyl moieties, to be used as comonomers in polymerization reactions. The resulting polymers often exhibit AIE, a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

A key example is the use of monomers structurally related to this compound, such as triphenylacrylonitrile (B1210191) and tetraphenylethene (TPE), which have been extensively studied for the synthesis of AIE-active polymers.

The general workflow for synthesizing AIE-active polymers from this compound derivatives involves monomer synthesis followed by polymerization.

Experimental Protocols

This protocol describes a general method for the synthesis of a vinyl-substituted this compound derivative, which can then be used as a monomer in polymerization reactions.

Materials:

-

This compound

-